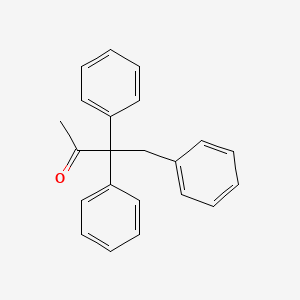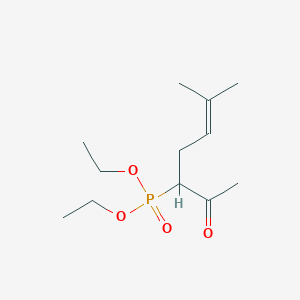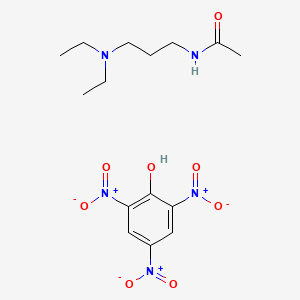
N-(3-diethylaminopropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-diethylaminopropyl)acetamide is an organic compound with the molecular formula C9H20N2O It is a member of the amide family and is characterized by the presence of a diethylamino group attached to a propyl chain, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-diethylaminopropyl)acetamide can be synthesized through the amidation reaction between a carboxylic acid or its derivatives and an amine. One common method involves the reaction of 3-diethylaminopropylamine with acetic anhydride or acetyl chloride under controlled conditions. The reaction typically requires a catalyst, such as lead acetate, to increase the reaction rate and yield .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of esters instead of carboxylic acids to avoid the competing acid-base reactions. The use of esters allows for the removal of low-boiling alcohols, thereby shifting the equilibrium towards the formation of the desired amide . This method is preferred due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(3-diethylaminopropyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(3-diethylaminopropyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(3-diethylaminopropyl)acetamide involves its interaction with specific molecular targets. For instance, as a sodium channel blocker, it inhibits the flow of sodium ions through the channels, thereby affecting cellular activities . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(3-dimethylaminopropyl)acetamide: Similar in structure but with a dimethylamino group instead of a diethylamino group.
N-(3-diethylaminopropyl)methacrylamide: Contains a methacrylamide group instead of an acetamide group.
Uniqueness
N-(3-diethylaminopropyl)acetamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity
Properties
CAS No. |
7253-72-7 |
|---|---|
Molecular Formula |
C15H23N5O8 |
Molecular Weight |
401.37 g/mol |
IUPAC Name |
N-[3-(diethylamino)propyl]acetamide;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H20N2O.C6H3N3O7/c1-4-11(5-2)8-6-7-10-9(3)12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-8H2,1-3H3,(H,10,12);1-2,10H |
InChI Key |
DHBVNYDWQQVUDH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=O)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pentane, 5-[(3-chloropropyl)sulfonyl]-1,1,1,2,2-pentafluoro-](/img/structure/B14007742.png)
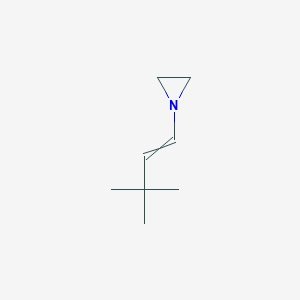
![Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate](/img/structure/B14007755.png)
![Tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B14007756.png)
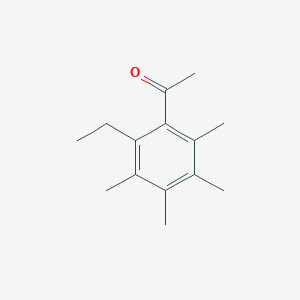
![Tert-butyl 3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14007761.png)
![2-[(2,4-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B14007764.png)
![2,3,6-Trimethoxy-5-methyl-5,6-dihydro-9H-benzo[c][1,3]dioxolo[4,5-j]phenanthridine](/img/structure/B14007771.png)
![1,1'-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea]](/img/structure/B14007776.png)

![N-[amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14007782.png)

